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Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

Cat. No.: B030323 Get Quote

An in-depth examination of the six isomers of pyridinedicarboxylic acid, detailing their distinct

physicochemical properties, synthesis methodologies, and diverse biological activities. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive comparative framework, supported by experimental data and detailed

protocols, to facilitate the exploration of these versatile compounds in therapeutic design.

Pyridinedicarboxylic acids, a class of heterocyclic organic compounds, consist of a pyridine ring

substituted with two carboxylic acid groups. The six constitutional isomers, differentiated by the

positions of these carboxyl groups, exhibit a remarkable range of chemical and biological

properties. This variability makes them attractive scaffolds in medicinal chemistry, serving as

foundational structures for the development of novel therapeutic agents, including potent

enzyme inhibitors. This guide offers a side-by-side comparison of quinolinic acid, lutidinic acid,

isocinchomeronic acid, dipicolinic acid, cinchomeronic acid, and dinicotinic acid, highlighting

their unique characteristics and potential applications in drug discovery.

Physicochemical Properties: A Tale of Six Isomers
The positioning of the two carboxylic acid groups on the pyridine ring significantly influences

the physicochemical properties of each isomer, impacting their solubility, acidity (pKa), and

melting points. These properties are critical determinants of their pharmacokinetic and

pharmacodynamic profiles. All isomers share the same molecular formula (C₇H₅NO₄) and

molecular weight (167.12 g/mol ).[1][2]
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Isomer
Systema

tic Name

CAS

Number

Melting

Point

(°C)

Boiling

Point

(°C)

Solubility pKa1 pKa2

Quinolini

c acid

2,3-

pyridinedi

carboxyli

c acid

89-00-9

185-190

(decomp

oses)

425.9 ±

30.0

Soluble

in water

(3 mg/mL

at 25°C),

DMSO

(25

mg/mL),

sparingly

soluble in

ethanol.

[1]

2.43 5.11

Lutidinic

acid

2,4-

pyridinedi

carboxyli

c acid

499-80-9 242-243
574.8 ±

35.0

2.49 g/L

in water.

[1]

2.15 5.20

Isocincho

meronic

acid

2,5-

pyridinedi

carboxyli

c acid

100-26-5

242-247

(decomp

oses)

295.67

(rough

estimate)

1.2 g/L in

water.[1]
2.4 5.0

Dipicolini

c acid

2,6-

pyridinedi

carboxyli

c acid

499-83-2

252

(decomp

oses)

463.70

(estimate

d)

5 mg/mL

in water

at 25°C.

[1]

2.16 4.76

Cinchom

eronic

acid

3,4-

pyridinedi

carboxyli

c acid

490-11-9

262

(decomp

oses)

295.67

(rough

estimate)

2.34 g/L

in water

at 25°C.

[1]

2.83 4.98

Dinicotini

c acid

3,5-

pyridinedi

carboxyli

c acid

499-81-0 >300

295.67

(rough

estimate)

Very

soluble in

water.[1]

2.80 4.70
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Synthesis of Pyridinedicarboxylic Acid Isomers
The synthesis of pyridinedicarboxylic acid isomers is most commonly achieved through the

oxidation of substituted pyridines. The choice of the starting material and the oxidizing agent is

crucial for achieving regioselectivity and high yields.

General Experimental Protocol: Oxidation of Alkylpyridines

This protocol outlines a general method for synthesizing pyridinedicarboxylic acids by oxidizing

the corresponding dialkyl- or alkyl-carboxypyridines.

Materials:

Appropriate dialkyl- or alkyl-carboxypyridine precursor

Oxidizing agent (e.g., potassium permanganate (KMnO₄), nitric acid (HNO₃))

Sulfuric acid (H₂SO₄) (or other mineral acid)

Sodium bisulfite (NaHSO₃) (for quenching excess oxidant)

Hydrochloric acid (HCl) (for acidification)

Organic solvent for extraction (e.g., diethyl ether)

Deionized water

Procedure:

In a reaction vessel, dissolve the dialkyl- or alkyl-carboxypyridine precursor in an appropriate

solvent (e.g., water or a mixture of water and sulfuric acid).

Slowly add the oxidizing agent to the solution while maintaining a specific temperature range

(this will vary depending on the specific precursor and oxidant).

After the addition is complete, continue stirring the reaction mixture for a set period to ensure

complete oxidation.
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Quench any excess oxidizing agent by the careful addition of a reducing agent like sodium

bisulfite.

Acidify the reaction mixture to a low pH (typically pH 1-2) with hydrochloric acid to precipitate

the dicarboxylic acid.

Cool the mixture in an ice bath to maximize precipitation.

Collect the crude product by filtration and wash it with cold deionized water.

Further purify the product by recrystallization from a suitable solvent (e.g., water or ethanol).

Dry the purified crystals under vacuum to obtain the final pyridinedicarboxylic acid isomer.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction

time, and the choice of solvent and oxidizing agent, must be optimized for each specific isomer

to achieve the best results.

Comparative Biological Activities
While a comprehensive, direct comparative study of the biological activities of all six isomers

under identical experimental conditions is not readily available in the literature, individual

studies have revealed distinct and significant biological effects for several of the isomers.

Pyridine carboxylic acid derivatives, in general, are known to exhibit a wide range of biological

activities and have been instrumental in the development of drugs for various conditions,

including cancer, diabetes, and infectious diseases.[3][4][5]

Quinolinic Acid (2,3-Pyridinedicarboxylic Acid): A Potent Neurotoxin

Quinolinic acid is a well-characterized endogenous excitotoxin in the central nervous system. It

is a product of the kynurenine pathway, the primary route of tryptophan metabolism.[1] Its

primary mechanism of toxicity involves the activation of the N-methyl-D-aspartate (NMDA)

receptor, a key player in synaptic plasticity and neuronal communication. Over-activation of

NMDA receptors by quinolinic acid leads to an excessive influx of calcium ions into neurons,

triggering a cascade of neurotoxic events, including oxidative stress and apoptosis. This has

implicated quinolinic acid in the pathophysiology of several neurodegenerative disorders.[1]
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Isocinchomeronic Acid (2,5-Pyridinedicarboxylic Acid): A Selective Enzyme Inhibitor

Recent studies have identified isocinchomeronic acid as a bioactive and highly selective

inhibitor of D-dopachrome tautomerase (D-DT).[6][7] D-DT, along with macrophage migration

inhibitory factor (MIF), are cytokines that activate the cell surface receptor CD74, playing a role

in various inflammatory diseases. Isocinchomeronic acid effectively blocks the D-DT-induced

activation of CD74, demonstrating significant selectivity for D-DT over MIF.[6][7] This makes it a

valuable tool for studying the specific pathophysiological roles of D-DT.

Lutidinic Acid (2,4-Pyridinedicarboxylic Acid): A 2-Oxoglutarate Mimic

Lutidinic acid has been shown to act as a structural mimic of 2-oxoglutarate (2-OG) and can

chelate zinc. This allows it to influence the activity of a range of 2-OG oxygenases, which are

involved in various cellular processes.

Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid): Antimicrobial and Metal-Chelating Properties

Dipicolinic acid is known for its role in the heat resistance of bacterial spores. It also exhibits

antimicrobial properties and can form stable complexes with various metal ions.

Cinchomeronic Acid (3,4-Pyridinedicarboxylic Acid) and Dinicotinic Acid (3,5-
Pyridinedicarboxylic Acid): Building Blocks for Bioactive Molecules

Cinchomeronic and dinicotinic acids are versatile intermediates in organic synthesis and have

been used to create a variety of biologically active molecules, including pharmaceuticals and

agrochemicals.[8]

Experimental Protocols for Key Biological Assays
1. D-Dopachrome Tautomerase (D-DT) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of D-DT by

compounds like isocinchomeronic acid. The assay is based on the D-DT-catalyzed

tautomerization of a substrate, L-dopachrome methyl ester.

Materials:

Recombinant human D-dopachrome tautomerase (D-DT)
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L-dopachrome methyl ester (substrate)

Isocinchomeronic acid (or other test inhibitors)

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

96-well microplate

Spectrophotometer capable of kinetic measurements

Procedure:

Prepare a stock solution of the test inhibitor (e.g., isocinchomeronic acid) in a suitable

solvent (e.g., DMSO).

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and a

solution of D-DT.

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5

minutes).

Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.

Immediately begin monitoring the decrease in absorbance at 475 nm over time using a

spectrophotometer in kinetic mode. This decrease corresponds to the conversion of the

substrate.

Calculate the initial reaction rates from the linear portion of the absorbance versus time

curves.

Determine the percentage of inhibition for each inhibitor concentration relative to a control

reaction without the inhibitor.

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a

suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50%

inhibition of the enzyme activity).

2. Quinolinic Acid-Induced Neurotoxicity Assay (MTT Assay)
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This protocol outlines a cell-based assay to assess the neurotoxic effects of quinolinic acid on

neuronal cells and to screen for potential neuroprotective compounds. The assay measures

cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

colorimetric method.

Materials:

Neuronal cell line (e.g., SH-SY5Y)

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

Quinolinic acid

Test compounds for neuroprotection

MTT solution (5 mg/mL in PBS)

DMSO

96-well cell culture plates

Incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere

overnight in the incubator.

The next day, treat the cells with different concentrations of quinolinic acid. For

neuroprotection studies, pre-treat the cells with the test compounds for a specific duration

before adding quinolinic acid.

Include control wells with untreated cells and cells treated with vehicle only.

Incubate the plates for 24-48 hours.
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After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to

purple formazan crystals.

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the untreated

control.

Plot the cell viability against the concentration of quinolinic acid or the test compound to

determine the toxic or protective effects.

Visualizing Molecular Interactions and Pathways
Quinolinic Acid-Induced Excitotoxicity Pathway

The following diagram illustrates the signaling cascade initiated by quinolinic acid that leads to

neuronal cell death.

Quinolinic Acid NMDA Receptor Ca²⁺ Influx

Reactive Oxygen
Species (ROS) Production

Mitochondrial
Dysfunction

Apoptosis

Click to download full resolution via product page

Caption: Signaling cascade of Quinolinic Acid-induced neurotoxicity.

Inhibition of the D-DT/CD74 Signaling Pathway by Isocinchomeronic Acid

This diagram shows the interaction between D-dopachrome tautomerase (D-DT) and its

receptor CD74, and how isocinchomeronic acid can block this signaling.
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Caption: Isocinchomeronic acid inhibits D-DT, preventing CD74 activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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